Ethyl 4-amino-2-(methylthio)benzoate
CAS No.:
Cat. No.: VC13909981
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO2S |
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Molecular Weight | 211.28 g/mol |
IUPAC Name | ethyl 4-amino-2-methylsulfanylbenzoate |
Standard InChI | InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3 |
Standard InChI Key | RHVNPKMJZZPRNF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)SC |
Introduction
Chemical Identity and Structural Features
Molecular Structure
Ethyl 4-amino-2-(methylthio)benzoate (C₁₀H₁₃NO₂S) consists of a benzoate ester core with two functional groups:
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Amino group (–NH₂) at the 4-position, which confers basicity and potential for hydrogen bonding.
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Methylthio group (–SCH₃) at the 2-position, introducing steric bulk and sulfur-based reactivity.
The ester group (–COOEt) enhances lipophilicity compared to the parent benzoic acid, influencing solubility and bioavailability .
Comparative Analysis with Analogous Compounds
Key differences between Ethyl 4-amino-2-(methylthio)benzoate and structurally related esters are summarized below:
The methylthio group in Ethyl 4-amino-2-(methylthio)benzoate distinguishes it through enhanced nucleophilicity at sulfur and potential for oxidation to sulfoxide/sulfone derivatives .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis is documented, plausible methods include:
Two-Step Sulfonation and Alkylation
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Sulfonation: React 4-amino-2-mercaptobenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the –SCH₃ group.
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Esterification: Treat the resulting 4-amino-2-(methylthio)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .
This approach mirrors the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where chlorosulfonic acid and diethyl sulfate were used to install sulfone groups .
Direct Functionalization of Benzoate Esters
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Mitsunobu Reaction: Couple 4-amino-2-mercaptobenzoate with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Physicochemical Properties
Predicted Properties
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